N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide
Description
Properties
IUPAC Name |
N-[4-[acetyl(cyclopropyl)amino]cyclohexyl]-2-chloroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21ClN2O2/c1-9(17)16(12-6-7-12)11-4-2-10(3-5-11)15-13(18)8-14/h10-12H,2-8H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFYYBMYFARLQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CCC(CC1)NC(=O)CCl)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701169200 | |
| Record name | Acetamide, N-[4-[(2-chloroacetyl)amino]cyclohexyl]-N-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701169200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353969-92-2 | |
| Record name | Acetamide, N-[4-[(2-chloroacetyl)amino]cyclohexyl]-N-cyclopropyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353969-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-[4-[(2-chloroacetyl)amino]cyclohexyl]-N-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701169200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features. This compound combines a chloroacetamide moiety with an acetyl-cyclopropyl amino group linked to a cyclohexyl ring, which may confer distinct biological activities. Despite limited specific data on its biological activity, related compounds have demonstrated significant pharmacological effects, including antimicrobial and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is C13H21ClN2O2, with a molecular weight of approximately 272.77 g/mol. The compound is identified by the CAS number 1353958-13-0. Its structure can be summarized as follows:
| Attribute | Details |
|---|---|
| Molecular Formula | C13H21ClN2O2 |
| Molecular Weight | 272.77 g/mol |
| CAS Number | 1353958-13-0 |
While specific studies on this compound are scarce, the presence of chloroacetamide and cyclopropyl groups suggests potential interactions with biological targets. Compounds with similar structures have shown the ability to inhibit various enzymes and receptors, which could be relevant for therapeutic applications.
- Antimicrobial Activity : Chloroacetamides are known for their antimicrobial properties. Research indicates that they can inhibit bacterial growth and may also possess antifungal activities.
- Anti-inflammatory Effects : The unique structural features may enhance interactions with inflammatory pathways, potentially leading to anti-inflammatory effects.
Case Studies and Related Research
Research on similar compounds provides insights into the potential biological activity of this compound:
- A study on chloroacetamide derivatives indicated that they exhibit significant antimicrobial activity against various pathogens, suggesting that this compound may share similar properties .
- Another investigation into cyclopropyl-containing compounds revealed their potential in modulating enzyme activities related to inflammation and pain pathways .
Comparative Analysis
To better understand the potential of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[4-(Acetyl-amino)-cyclohexyl]-2-chloro-acetamide | Similar chloroacetamide backbone | Antimicrobial and anti-inflammatory properties |
| N-[4-(Isopropyl-amino)-cyclohexyl]-2-chloro-acetamide | Different amino group | Moderate antimicrobial activity |
| N-[4-(Cyclopropanecarboxylic acid)-cyclohexyl]-2-chloro-acetamide | Contains cyclopropane but different substitution | Potential anti-inflammatory effects |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table compares N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide with key analogs identified in the evidence:
Key Comparative Insights
Structural Differences and Implications
Cyclohexyl vs. Aromatic Backbones: The target compound’s cyclohexyl group may enhance conformational rigidity compared to aromatic analogs like N-Cyclopropyl-2-[(2,4-dichlorophenyl)amino]acetamide (). This rigidity could influence binding affinity in protein targets . In contrast, N-[4-Chloro-2-(2-chloro-4-nitrophenyl)diazenyl]phenylacetamide () features a nitro group and diazenyl linker, increasing electrophilicity and reactivity but also toxicity risks .
Chloroacetamide Moieties: The 2-chloroacetamide group is conserved across analogs but varies in positioning.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
